molecular formula C22H21ClN2O3S B296825 N-(2-chlorobenzyl)-4-{[(methylsulfonyl)anilino]methyl}benzamide

N-(2-chlorobenzyl)-4-{[(methylsulfonyl)anilino]methyl}benzamide

Cat. No. B296825
M. Wt: 428.9 g/mol
InChI Key: AEESCBLXBYNFNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-4-{[(methylsulfonyl)anilino]methyl}benzamide, also known as NSC 319726, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-4-{[(methylsulfonyl)anilino]methyl}benzamide 319726 is not fully understood, but it is believed to work through inhibition of specific enzymes and signaling pathways involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of prostaglandins that contribute to inflammation. Additionally, it has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
N-(2-chlorobenzyl)-4-{[(methylsulfonyl)anilino]methyl}benzamide 319726 has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which contribute to inflammation. Additionally, it has been shown to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

N-(2-chlorobenzyl)-4-{[(methylsulfonyl)anilino]methyl}benzamide 319726 has several advantages for lab experiments. It is readily available and can be synthesized using relatively simple methods. Additionally, it has been shown to have low toxicity in animal models, making it a potentially safe therapeutic option. However, there are also limitations to its use in lab experiments. It has poor solubility in water, which can make it difficult to administer in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret results.

Future Directions

There are several future directions for research on N-(2-chlorobenzyl)-4-{[(methylsulfonyl)anilino]methyl}benzamide 319726. One potential direction is to investigate its potential as a therapeutic option for other diseases, such as autoimmune disorders. Additionally, further research is needed to fully understand its mechanism of action and to identify potential drug targets. Finally, more research is needed to optimize its formulation and administration for use in clinical trials.
Conclusion
N-(2-chlorobenzyl)-4-{[(methylsulfonyl)anilino]methyl}benzamide 319726 is a chemical compound that has shown potential therapeutic properties in various scientific research studies. It has been investigated for its anti-cancer and anti-inflammatory properties, and has been shown to have various biochemical and physiological effects. While there are limitations to its use in lab experiments, there are also several future directions for research on its potential therapeutic applications.

Synthesis Methods

N-(2-chlorobenzyl)-4-{[(methylsulfonyl)anilino]methyl}benzamide 319726 can be synthesized through a multi-step process involving the reaction of 2-chlorobenzylamine with methylsulfonyl chloride, followed by reaction with 4-formylbenzoic acid and then reduction with sodium borohydride. The final product is obtained through reaction with 4-chlorobenzoyl chloride.

Scientific Research Applications

N-(2-chlorobenzyl)-4-{[(methylsulfonyl)anilino]methyl}benzamide 319726 has shown potential therapeutic properties in various scientific research studies. It has been investigated for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models.

properties

Molecular Formula

C22H21ClN2O3S

Molecular Weight

428.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-[(N-methylsulfonylanilino)methyl]benzamide

InChI

InChI=1S/C22H21ClN2O3S/c1-29(27,28)25(20-8-3-2-4-9-20)16-17-11-13-18(14-12-17)22(26)24-15-19-7-5-6-10-21(19)23/h2-14H,15-16H2,1H3,(H,24,26)

InChI Key

AEESCBLXBYNFNH-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2Cl)C3=CC=CC=C3

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2Cl)C3=CC=CC=C3

Origin of Product

United States

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